molecular formula C20H20ClIN2O2 B289250 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide

Cat. No. B289250
M. Wt: 482.7 g/mol
InChI Key: USOPIJKAFKDVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide class of compounds and is known to possess a range of biochemical and physiological effects that make it an attractive target for drug development.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is not fully understood. However, it is known to act as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide are diverse. In addition to its PARP inhibitory activity, this compound has been shown to possess anti-inflammatory and analgesic properties. It has also been reported to have anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is its potency as a PARP inhibitor. This makes it a useful tool for investigating the role of PARP in various biological processes. However, one limitation is that its effects may be non-specific, and therefore caution must be taken when interpreting results.

Future Directions

There are numerous future directions for research involving 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One area of interest is in the development of new PARP inhibitors for the treatment of cancer. Another potential application is in the development of new drugs for the treatment of inflammatory diseases. Additionally, further investigation into the anxiolytic effects of this compound may lead to the development of new treatments for anxiety disorders.
In conclusion, 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a promising compound with a range of potential applications in scientific research. Its PARP inhibitory activity, anti-inflammatory and analgesic properties, and anxiolytic effects make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential in various areas of medicine.

Synthesis Methods

The synthesis of 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been reported in the literature. The synthesis involves the reaction of 4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]aniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and yields the target compound in good yield.

Scientific Research Applications

The potential applications of 2-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in scientific research are numerous. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.

properties

Molecular Formula

C20H20ClIN2O2

Molecular Weight

482.7 g/mol

IUPAC Name

2-chloro-N-[4-iodo-2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H20ClIN2O2/c1-13-6-4-5-11-24(13)20(26)16-12-14(22)9-10-18(16)23-19(25)15-7-2-3-8-17(15)21/h2-3,7-10,12-13H,4-6,11H2,1H3,(H,23,25)

InChI Key

USOPIJKAFKDVNW-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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